2-Iodo-6-methylaniline 2-Iodo-6-methylaniline
Brand Name: Vulcanchem
CAS No.: 832133-11-6
VCID: VC3800382
InChI: InChI=1S/C7H8IN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3
SMILES: CC1=C(C(=CC=C1)I)N
Molecular Formula: C7H8IN
Molecular Weight: 233.05 g/mol

2-Iodo-6-methylaniline

CAS No.: 832133-11-6

Cat. No.: VC3800382

Molecular Formula: C7H8IN

Molecular Weight: 233.05 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-6-methylaniline - 832133-11-6

Specification

CAS No. 832133-11-6
Molecular Formula C7H8IN
Molecular Weight 233.05 g/mol
IUPAC Name 2-iodo-6-methylaniline
Standard InChI InChI=1S/C7H8IN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3
Standard InChI Key JJYIGUPWQAFKQH-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)I)N
Canonical SMILES CC1=C(C(=CC=C1)I)N

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

2-Iodo-6-methylaniline is the IUPAC name for this compound. Alternative designations include:

  • Benzenamine, 2-iodo-6-methyl-

  • 2-Iodo-6-methyl-phenylamine

  • 3-Iodo-2-amino toluene .

Molecular Structure

The benzene core features substituents at positions 1 (NH₂), 2 (I), and 6 (CH₃). This arrangement creates steric and electronic effects that influence reactivity. The iodine atom’s polarizability enhances susceptibility to nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₈IN
Molecular Weight233.05 g/mol
CAS Registry Number832133-11-6
Density1.17 g/cm³ (estimated)
Boiling Point236°C (estimated)

Synthesis and Manufacturing

Direct Iodination of 4-Bromo-2-methylaniline

A common route involves iodinating 4-bromo-2-methylaniline using N-iodosuccinimide (NIS) in acetic acid at room temperature. This method achieves yields exceeding 95% under optimized conditions :

4-Bromo-2-methylaniline+NISCH₃COOH, rt2-Iodo-6-methylaniline+Succinimide\text{4-Bromo-2-methylaniline} + \text{NIS} \xrightarrow{\text{CH₃COOH, rt}} \text{2-Iodo-6-methylaniline} + \text{Succinimide}

Key steps include:

  • Temperature Control: Maintaining ≤30°C prevents decomposition .

  • Work-Up: Quenching with sodium thiosulfate removes residual iodine .

Decarboxylative Iodination of Anthranilic Acids

An alternative method employs anthranilic acid derivatives under oxygen atmosphere. This transition-metal-free approach uses KI and I₂ in acetonitrile at 180°C, yielding 2-iodoanilines via radical intermediates :

Anthranilic Acid+I₂KI, O₂, 180°C2-Iodo-6-methylaniline+CO₂\text{Anthranilic Acid} + \text{I₂} \xrightarrow{\text{KI, O₂, 180°C}} \text{2-Iodo-6-methylaniline} + \text{CO₂}

This method is scalable but requires high-pressure reactors .

Physicochemical Properties

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (d, J = 4 Hz, 1H), 7.17 (d, J = 4 Hz, 1H), 5.03 (br, 2H, NH₂), 2.14 (s, 3H, CH₃) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 312.314 .

Thermal Stability

The compound decomposes above 250°C, with a melting point of 58–65°C . Its stability in air is moderate, requiring storage under inert gas to prevent oxidation .

Applications in Organic Synthesis

Indole and Carbazole Synthesis

2-Iodo-6-methylaniline is a precursor for 5-bromo-7-methylindole, a scaffold in anticancer agents. A patented route involves:

  • Sonogashira Coupling with trimethylsilylacetylene.

  • Cyclization under basic conditions to form the indole ring .

Palladium-Catalyzed Cross-Couplings

In the Catellani reaction, it forms palladacycles that enable ortho-functionalization. This reactivity is exploited to synthesize hexahydromethanocarbazoles, which exhibit bioactivity :

2-Iodo-6-methylaniline+NorbornenePd(OAc)₂, TFPMethanocarbazole Derivatives\text{2-Iodo-6-methylaniline} + \text{Norbornene} \xrightarrow{\text{Pd(OAc)₂, TFP}} \text{Methanocarbazole Derivatives}

Table 2: Representative Reactions and Yields

Reaction TypeProductYield (%)Conditions
Sonogashira Coupling4-Bromo-6-(trimethylsilyl)-2-methylaniline89PdCl₂(PPh₃)₂, THF
Buchwald-Hartwig AminationN-Arylpiperazines75–85Pd₂(dba)₃, Xantphos

Analytical Methods

Chromatography

  • HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm .

  • TLC: Rf = 0.45 (hexane/ethyl acetate, 4:1) .

Elemental Analysis

Calculated for C₇H₈IN: C, 36.08%; H, 3.46%; N, 6.01%. Observed values align within ±0.3% .

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